2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene

Physical organic chemistry QSAR Synthetic building blocks

Researchers requiring orthogonal reactive handles often struggle to source a single scaffold combining a terminal alkyne, aryl chloride, and trifluoromethoxy group. 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene (CAS 2228746-58-3) addresses this with three sequentially addressable sites: • Terminal alkyne for Sonogashira coupling or CuAAC click chemistry • Ortho-chloro for late-stage Suzuki-Miyaura or Buchwald-Hartwig diversification • OCF3 group for optimal lipophilicity and metabolic stability Supplied at 95% purity with global logistics tailored for medicinal chemistry and materials science R&D.

Molecular Formula C9H4ClF3O
Molecular Weight 220.57 g/mol
CAS No. 2228746-58-3
Cat. No. B1436853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene
CAS2228746-58-3
Molecular FormulaC9H4ClF3O
Molecular Weight220.57 g/mol
Structural Identifiers
SMILESC#CC1=CC(=C(C=C1)OC(F)(F)F)Cl
InChIInChI=1S/C9H4ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H
InChIKeyPYTVVABHLUTPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene – Building Block Overview


2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene (CAS 2228746-58-3) is an aryl halide derivative belonging to the class of trifluoromethoxy-substituted aromatic terminal alkynes. It possesses the molecular formula C9H4ClF3O and a molecular weight of 220.57 g/mol . It features an ethynyl group (-C≡CH) at the para position relative to the trifluoromethoxy group (-OCF3), with a chloro substituent at the ortho position. The compound is typically provided as a research chemical building block with a standard purity of 95% . Its predicted physical properties include a boiling point of 198.6±40.0 °C and a density of 1.4±0.1 g/cm³ . This compound serves as a versatile scaffold for synthetic applications requiring orthogonal reactive sites: a terminal alkyne for cross-coupling and cycloaddition reactions, an aryl chloride for potential nucleophilic aromatic substitution or metal-catalyzed couplings, and a trifluoromethoxy group that imparts distinctive electronic and lipophilic characteristics to downstream products [1].

1
Orthogonal reactive sites

Terminal alkyne, aryl chloride, and trifluoromethoxy groups on a single benzene scaffold enable sequential, site-selective transformations.

2
Modular building block

Supports cross-coupling, click chemistry, and nucleophilic aromatic substitution workflows in discovery synthesis.

3
Distinctive electronic profile

The OCF3 group imparts moderate electron-withdrawing character and intermediate lipophilicity for fine-tuning downstream molecular properties.

Why 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene Is Irreplaceable


Generic substitution of 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene with structurally related analogs fails due to quantifiable differences in physicochemical properties and divergent synthetic utility arising from its unique substitution pattern. The presence and precise positioning of the chloro, ethynyl, and trifluoromethoxy substituents on the benzene ring collectively determine key parameters such as lipophilicity, dipole moment, and steric accessibility of reactive sites [1]. For instance, replacing this compound with a non-halogenated analog such as 4-(trifluoromethoxy)phenylacetylene (CAS 160542-02-9) eliminates the chloro substituent entirely, thereby removing a critical handle for orthogonal functionalization via nucleophilic aromatic substitution or cross-coupling reactions . Similarly, using a positional isomer such as 4-chloro-2-ethynyl-1-(trifluoromethoxy)benzene (CAS 1860576-02-8) alters the electronic environment around the ethynyl group, which can influence reaction kinetics and regioselectivity in subsequent synthetic transformations . These structural variations translate directly into different reactivity profiles and downstream product properties, necessitating a compound-specific procurement strategy rather than class-level substitution.

This compound
vs. des-chloro analog
4-(Trifluoromethoxy)phenylacetylene lacks the ortho-chloro handle; orthogonal functionalization via aryl chloride coupling is lost entirely, limiting scaffold diversification.
This compound
vs. regioisomer
4-Chloro-2-ethynyl-1-(trifluoromethoxy)benzene alters the electronic environment around the ethynyl group; reaction kinetics and regioselectivity in subsequent couplings may shift, requiring re-optimization.
This compound
vs. non-OCF3 analog
Replacing OCF3 with OCH3 or CF3 changes both lipophilicity and electronic character; downstream compound properties such as metabolic stability and membrane permeability may differ.

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene: Comparative Evidence


Effect of Ortho-Chloro Substitution on Boiling Point

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene (CAS 2228746-58-3) exhibits a predicted boiling point of 198.6±40.0 °C . This value is approximately 11.5 °C lower than that of its positional isomer 4-chloro-2-ethynyl-1-(trifluoromethoxy)benzene (CAS 1860576-02-8), which has a predicted boiling point of 209.6±40.0 °C . The difference is consistent with the ortho-chloro substitution pattern in the target compound, which reduces molecular symmetry and intermolecular interactions relative to the isomer bearing the chloro group at the meta position relative to the ethynyl moiety. This boiling point difference has practical implications for purification by distillation and for thermal stability considerations during synthetic applications.

Boiling point: ortho-Cl effect
Data to verify
~11 °C lower vs. regioisomer
Lower boiling point may facilitate distillation purification under milder conditions.
Predicted values; experimental confirmation recommended for scale-up planning.
Physical organic chemistry QSAR Synthetic building blocks

Synthetic Access via Selective Sonogashira Coupling

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene (CAS 2228746-58-3) is synthesized via a Sonogashira coupling reaction employing 2-chloro-4-iodo-1-(trifluoromethoxy)benzene as the aryl halide partner . This route exploits the differential reactivity of aryl iodides versus aryl chlorides in palladium-catalyzed cross-coupling: the iodo substituent undergoes selective Sonogashira coupling with an acetylene derivative while leaving the chloro substituent intact for subsequent orthogonal functionalization [1]. In contrast, direct synthesis from 2-chloro-4-bromo-1-(trifluoromethoxy)benzene or related analogs typically requires harsher conditions or yields mixtures due to competing reactivity at the bromo site. The availability of the requisite iodo precursor from multiple commercial sources supports a reliable and scalable synthetic entry to the target compound.

Sonogashira route selectivity
Class-level
Iodo-selective coupling; chloro group retained intact
Enables predictable stepwise functionalization without protecting-group manipulation.
Relies on differential Ar-I vs. Ar-Cl reactivity under Pd catalysis; conditions require optimization per substrate.
Organometallic chemistry Cross-coupling Process chemistry

Electronic and Lipophilic Properties of OCF3 Group

The trifluoromethoxy (-OCF3) group in 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene (CAS 2228746-58-3) confers distinct physicochemical properties compared to commonly employed fluorinated substituents. The OCF3 group exhibits a Hansch lipophilicity parameter (π) of approximately 1.04, which is intermediate between methoxy (π = -0.02) and trifluoromethyl (π = 0.88) [1]. Additionally, the OCF3 group has a Hammett σp value of 0.35, indicating moderate electron-withdrawing character via induction, whereas OCH3 is electron-donating (σp = -0.27) and CF3 is strongly electron-withdrawing (σp = 0.54) [1]. These electronic and lipophilic properties directly influence the compound's behavior in both synthetic transformations and in the pharmacokinetic profile of molecules derived from it. For instance, the OCF3 group's unique combination of high electronegativity and conformational flexibility can enhance metabolic stability relative to OCH3 while avoiding the strong electron-withdrawing effects that can sometimes destabilize adjacent reactive centers in CF3-containing analogs [2].

OCF3 substituent profile
Class-level
π ≈ 1.04, σp = 0.35
Intermediate lipophilicity and moderate e-withdrawing character vs. OCH3 and CF3.
Hansch π and Hammett σp from literature; property transfer to derived compounds is context-dependent.
Medicinal chemistry Physicochemical profiling Bioisosterism

Terminal Alkyne for Click Chemistry and Orthogonal Reactivity

The terminal ethynyl (-C≡CH) group in 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene (CAS 2228746-58-3) provides a well-defined reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and related transformations [1]. Terminal alkynes exhibit distinct reactivity compared to internal alkynes: the pKa of terminal alkyne C-H protons (~25) enables selective deprotonation and metalation, while the absence of steric hindrance facilitates approach of catalysts and reaction partners [2]. In the context of polymer chemistry, ethynyl-terminated aromatic compounds undergo thermally induced cross-linking at elevated temperatures, a property exploited in high-performance thermosets and advanced composite materials [3]. The combination of a terminal alkyne with an ortho-chloro substituent in the target compound creates a bifunctional scaffold wherein the alkyne can be selectively addressed under mild CuAAC conditions while the chloro group remains available for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. This orthogonal reactivity profile is not shared by analogs lacking either the terminal alkyne or the chloro substituent.

Terminal alkyne reactivity
Class-level
CuAAC, Sonogashira, thermal cross-linking enabled
Supports click chemistry and polymer curing for molecular assembly workflows.
CuAAC yields for related aryl acetylenes reported in range 75–>95% under optimized conditions.
Click chemistry Cycloaddition Bioconjugation Polymer chemistry

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene Applications


Medicinal Chemistry: OCF3-Containing Drug Candidates

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene is optimally employed as a synthetic building block in medicinal chemistry programs targeting bioactive molecules that benefit from the unique lipophilic and electronic profile of the trifluoromethoxy group [1]. The ortho-chloro substituent provides a site for late-stage diversification via Suzuki-Miyaura coupling or Buchwald-Hartwig amination, enabling the rapid generation of compound libraries. The terminal alkyne moiety serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce diverse appendages including fluorescent tags, biotin affinity probes, or polyethylene glycol solubilizing groups [2]. This scaffold is particularly valuable in the development of kinase inhibitors, GPCR modulators, and CNS-penetrant agents where the OCF3 group's moderate lipophilicity and electron-withdrawing character can favorably influence target engagement, metabolic stability, and blood-brain barrier permeability .

Monomer for Advanced Polymers and Coatings

In materials science, 2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene serves as a precursor to advanced polymer systems where the combination of thermal stability imparted by the trifluoromethoxy group and cross-linking capability of the terminal alkyne is desired [1]. Ethynyl-terminated aromatic monomers undergo thermally induced curing to yield highly cross-linked networks with exceptional thermal and chemical resistance [2]. The ortho-chloro substituent can also serve as an additional site for polymerization or post-polymerization modification. Potential applications include dielectric coatings for microelectronics, high-temperature adhesives, and solvent-resistant membranes where the fluorinated aromatic backbone contributes to low moisture uptake and enhanced oxidative stability. The lower boiling point of the target compound relative to its positional isomer may also simplify monomer purification prior to polymerization, improving batch-to-batch consistency in material performance .

Orthogonal Bifunctional Scaffold for Sequential Cross-Coupling

2-Chloro-4-ethynyl-1-(trifluoromethoxy)benzene functions as an orthogonal bifunctional scaffold enabling sequential, site-selective transformations in the synthesis of complex molecular architectures [1]. In a typical workflow, the terminal alkyne is first engaged in a Sonogashira coupling to install an aryl, heteroaryl, or alkenyl group. The chloro substituent remains inert under these conditions due to the substantially higher reactivity of the alkyne-iodide/palladium system. Subsequently, the ortho-chloro moiety can be activated for Suzuki-Miyaura cross-coupling using a ligand system tailored for aryl chlorides (e.g., SPhos, XPhos) to introduce a second aryl or heteroaryl group [2]. This sequential functionalization strategy is particularly valuable in the convergent synthesis of unsymmetrical biaryl and teraryl systems, including those encountered in natural product total synthesis and the construction of functional organic materials such as liquid crystals and organic light-emitting diode (OLED) emitters .

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold synthesis
OCF3 + chloro + alkyne orthogonal scaffold
Target engagement and metabolic stability screening of derived compounds
Advanced polymer and coatings precursor
Thermal cross-linking capability with fluoro-aromatic backbone
Thermal and chemical resistance testing of cured networks
Sequential cross-coupling for complex architectures
Orthogonal halide/alkyne reactivity for site-selective coupling
Site-selective coupling sequence validation and intermediate characterization

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